molecular formula C6H14N2O B051384 (S)-2-Amino-2,3-dimethylbutanamide CAS No. 90377-00-7

(S)-2-Amino-2,3-dimethylbutanamide

Cat. No.: B051384
CAS No.: 90377-00-7
M. Wt: 130.19 g/mol
InChI Key: YCPQUHCGFDFLSI-LURJTMIESA-N
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Description

(S)-2-Amino-2,3-dimethylbutanamide is an organic compound with the molecular formula C6H14N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2,3-dimethylbutanamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-2,3-dimethylbutanoic acid.

    Amidation Reaction: The carboxylic acid group of the precursor is converted into an amide group through an amidation reaction. This can be achieved using reagents like thionyl chloride (SOCl2) to form the acid chloride intermediate, followed by reaction with ammonia (NH3) or an amine.

    Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This could include continuous flow reactors, automated synthesis systems, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce primary amines.

Scientific Research Applications

(S)-2-Amino-2,3-dimethylbutanamide has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The amino and amide groups in the molecule allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    ®-2-Amino-2,3-dimethylbutanamide: The enantiomer of (S)-2-Amino-2,3-dimethylbutanamide, with a different three-dimensional arrangement.

    2-Amino-2-methylbutanamide: A structurally similar compound with one less methyl group.

    2-Amino-3-methylbutanamide: Another similar compound with a different substitution pattern.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in research and potential therapeutic applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

(2S)-2-amino-2,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQUHCGFDFLSI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a similar way, hydrolysis of the (+)-2-amino-2,3-dimethylbutyronitrile with sulfuric acid yields the (-)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C., [α]D25 =-57.14° (c=0.0654 g/ml THF).
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Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (29.7 ml) is cooled with stirring in an ice-acetone cooling bath. To the acid is added 11.8 g (-)-2-amino-2,3-dimethylbutyronitrile with [α]D25 =-7.31° (C=0.0368 g/ml THF) at such a rate that the temperature does not go above 25° C. After the addition, the temperature of the reaction mixture is slowly raised to 100° C. and held at that temperature for one hour. After cooling the mixture in an ice-acetone bath, 85 ml concentrated ammonia is added at such a rate that the temperature does not exceed 75° C. The mixture is extracted five times with methylene chloride, the combined extracts dried and concentrated. This gives 11.95 g of white solid, mp 79°-81° C. and [α]D25 =+57.43° (c=0.0213 g/ml THF). This solid is recrystallized from methylene chloride-hexane to give 11.2 g of (+)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C. [α]D25 =+59.38° (c=0.0162 g/ml THF).
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29.7 mL
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11.8 g
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85 mL
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Synthesis routes and methods III

Procedure details

To concentrated sulfuric acid (29.7 ml), cooled with stirring in an ice-acetone cooling bath, is added 11.8 g (-)-2-amino-2,3-dimethylbutyronitrile with [α]D25 =7.31° (c=0.0368 g/ml THF) at such arate that the temperature does not go above 25° C. After the addition, the temperature of the reaction mixture is slowly raised to 100° C. and held at that temperature for one hour. After cooling the mixture in an ice-acetone bath, 85 ml concentrated ammonium hydroxide is added at such a rate that the temperature does not exceed 75° C. The mixture is extracted five times with methylene chloride, the combined extracts dried and concentrated. This gives 11.95 g of white solid, mp 79°-81° C. and [α]D25 =+57.43° (c=0.0213 g/ml THF). This solid is recrystallized from methylene chloride-hexane to give 11.2 g of (+)-2-amino-2,3-dimethylbutyramide, mp 81°-82° C. [α ]D25 =+59.38° (c=0.0162 g/ml THF).
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29.7 mL
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11.8 g
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85 mL
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Synthesis routes and methods IV

Procedure details

A solution of 3.0 g of (-)-2-amino-2,3-dimethylbutyronitrile, [α]D =-6.71° (c=0.03307 g/ml THF) in 10 ml methylene chloride is added with stirring at 80° C. to 13.95 g of concentrated sulfuric acid. The solution is heated for one hour, allowed to cool and 14 g of ice is added. Next, 27 ml of concentrated ammonia is added while cooling. The resulting solution is extracted with methylene chloride (5×25 ml). The combined extracts are dried and evaporated to dryness to afford 3.23 g of title product, mp 81°-83° C., [α]D =+53.04° (c =0.0313 g/ml THF).
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3 g
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10 mL
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14 g
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27 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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